molecular formula C12H9F3N2OS B1404702 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one CAS No. 1582770-06-6

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B1404702
CAS No.: 1582770-06-6
M. Wt: 286.27 g/mol
InChI Key: KOCRCILBFBMWHS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Characterization

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows standard nomenclature conventions by identifying the central thiazole ring system as the primary structural framework, with the ethanone functional group attached at the 5-position and the substituted aniline moiety connected through an amino linkage at the 2-position of the thiazole ring. The trifluoromethyl substituent is specifically located at the meta position (3-position) of the phenyl ring, creating a unique substitution pattern that influences the compound's overall electronic properties.

The Chemical Abstracts Service has assigned the registry number 1582770-06-6 to this compound, providing a unique identifier for database searches and regulatory documentation. The MDL number MFCD27980587 serves as an additional cataloging reference within chemical databases. The systematic name accurately reflects the hierarchical structural organization, beginning with the ketone functionality and proceeding through the thiazole heterocycle to the substituted aromatic aniline component.

The compound can also be referenced using simplified molecular input line entry system notation, which provides a linear representation of the molecular structure suitable for computational applications. This standardized approach to chemical nomenclature ensures consistent identification across various scientific and commercial platforms, facilitating accurate communication and documentation within the chemical research community.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₉F₃N₂OS, indicating a composition of twelve carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been determined to be 286.27 grams per mole, reflecting the substantial contribution of the three fluorine atoms and the sulfur-containing thiazole ring to the overall molecular mass.

Elemental Component Count Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 12 12.01 144.12
Hydrogen 9 1.008 9.072
Fluorine 3 18.998 56.994
Nitrogen 2 14.007 28.014
Oxygen 1 15.999 15.999
Sulfur 1 32.065 32.065
Total 286.264

The elemental analysis reveals that fluorine atoms contribute approximately 19.9% of the total molecular weight, highlighting the significant impact of the trifluoromethyl substituent on the compound's mass distribution. The carbon framework represents the largest single contribution at approximately 50.3% of the molecular weight, while the heteroatoms (nitrogen, oxygen, and sulfur) collectively account for approximately 26.6% of the total mass. This distribution is characteristic of fluorinated heterocyclic compounds and influences various physicochemical properties including lipophilicity and metabolic stability.

The relatively high fluorine content contributes to enhanced chemical stability and altered electronic properties compared to non-fluorinated analogs. The presence of multiple heteroatoms within a relatively compact molecular framework suggests potential for diverse intermolecular interactions and binding capabilities with biological targets.

Stereochemical Configuration and Isomerism

The structural analysis of this compound reveals several important stereochemical considerations that influence its three-dimensional molecular geometry. The compound does not possess any chiral centers, indicating that it exists as a single constitutional isomer without optical activity. However, the planar nature of both the thiazole ring and the substituted phenyl ring creates opportunities for conformational isomerism around the amino linkage connecting these two aromatic systems.

The thiazole heterocycle maintains a planar configuration due to its aromatic character, with the nitrogen and sulfur atoms positioned at the 1 and 3 positions respectively. The ethanone substituent at the 5-position of the thiazole ring introduces a carbonyl group that can participate in resonance interactions with the aromatic system. The amino linkage between the thiazole and phenyl rings allows for rotation around the carbon-nitrogen bond, potentially giving rise to different conformational states that may influence the compound's biological activity and physical properties.

The trifluoromethyl group attached to the phenyl ring represents a significant steric and electronic perturbation that affects the overall molecular conformation. The three fluorine atoms adopt a tetrahedral arrangement around the central carbon atom, creating a bulky substituent that may influence the preferred rotational conformations of the amino linkage. The electron-withdrawing nature of the trifluoromethyl group also affects the electron density distribution within the phenyl ring, potentially altering the strength and geometry of intermolecular interactions.

Computational modeling studies would be required to fully characterize the preferred conformational states and energy barriers associated with rotation around the amino linkage. Such analyses would provide valuable insights into the compound's dynamic behavior in solution and its potential binding modes with biological targets.

Spectroscopic Signature Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential structural confirmation and analytical fingerprinting capabilities. Nuclear magnetic resonance spectroscopy offers detailed information about the hydrogen and carbon environments within the molecule, with particular sensitivity to the electronic effects of the trifluoromethyl substituent and the aromatic ring systems.

Proton nuclear magnetic resonance analysis would be expected to reveal characteristic signals for the thiazole ring proton, the aromatic protons of the substituted phenyl ring, the amino proton, and the methyl group of the ethanone moiety. The trifluoromethyl group would not contribute directly to proton nuclear magnetic resonance spectra but would influence the chemical shifts of nearby protons through its strong electron-withdrawing effect. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, with the trifluoromethyl carbon appearing as a distinctive quartet due to coupling with the three fluorine atoms.

Fluorine-19 nuclear magnetic resonance represents a particularly valuable analytical tool for this compound, as the three equivalent fluorine atoms of the trifluoromethyl group would produce a characteristic singlet signal. The chemical shift of this fluorine signal would be influenced by the electronic environment of the attached phenyl ring and could serve as a sensitive probe for conformational changes or intermolecular interactions.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to various functional groups within the molecule. The carbonyl group of the ethanone moiety would produce a strong absorption in the 1650-1700 wavenumber region, while the amino group would contribute to absorptions in the 3200-3500 wavenumber region. The aromatic carbon-carbon stretching vibrations and carbon-fluorine stretching modes would provide additional structural confirmation.

Mass spectrometry analysis would confirm the molecular weight of 286.27 grams per mole and provide fragmentation patterns characteristic of the compound's structural features. Common fragmentation pathways would likely involve loss of the trifluoromethyl group, cleavage of the amino linkage, and breakdown of the thiazole ring system.

Crystallographic Studies and X-ray Diffraction Data

The crystallographic analysis of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular packing arrangements. The compound exhibits a melting point range of 193-195 degrees Celsius, indicating good crystalline stability and suggesting the formation of well-ordered crystal lattices.

X-ray diffraction studies would reveal the preferred solid-state conformation of the molecule, particularly the relative orientations of the thiazole and phenyl ring systems connected through the amino linkage. The planarity of the aromatic rings and the geometry of the amino bridge would be precisely determined, providing insights into intramolecular electronic interactions and steric effects.

The crystal packing arrangements would be influenced by several factors including hydrogen bonding involving the amino group, pi-pi stacking interactions between aromatic rings, and dipole-dipole interactions involving the polar functional groups. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group may lead to unique intermolecular contacts that stabilize particular crystal forms.

Thermal analysis data would complement the crystallographic studies by providing information about phase transitions, thermal stability, and potential polymorphic behavior. The relatively high melting point suggests strong intermolecular forces within the crystal lattice, possibly involving hydrogen bonding networks or aromatic stacking interactions.

Advanced crystallographic techniques such as variable-temperature studies and high-resolution electron density mapping would provide additional insights into the dynamic behavior of the molecule in the solid state and the precise nature of intermolecular interactions that govern crystal stability.

Properties

IUPAC Name

1-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRCILBFBMWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175132
Record name Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582770-06-6
Record name Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1582770-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Reaction of 3-(Trifluoromethyl)aniline with Thiazole Derivatives

One prevalent method involves the reaction of 3-(trifluoromethyl)aniline with suitable thiazole precursors. The process generally includes:

  • Preparation of the thiazole core: This can be achieved via Hantzsch-type cyclization reactions, where α-haloketones or α-aminoketones react with sulfur sources such as Lawesson’s reagent or phosphorus sulfides under reflux conditions.
  • Coupling with 3-(trifluoromethyl)aniline: The amino group of the trifluoromethyl phenylamine reacts with electrophilic intermediates derived from the thiazole synthesis, often under basic conditions or in the presence of coupling agents like phosphorus oxychloride or phosphoryl chloride.

b. Specific Synthesis Protocols

A typical procedure involves:

  • Synthesizing the thiazole ring via cyclization of α-aminoketones with sulfur sources.
  • Nucleophilic substitution or condensation reactions to attach the trifluoromethylphenylamine group at the 5-position of the thiazole ring.
  • Final oxidation or purification steps to obtain the target compound.

c. Reaction Conditions

Step Reagents Solvent Temperature Time Notes
Thiazole formation α-aminoketone + sulfur source Ethanol or acetic acid Reflux (~80°C) 4-6 hours Cyclization to form thiazole ring
Coupling with trifluoromethyl aniline Thiazole intermediate + amine Dichloromethane or DMF Room temperature to 50°C 2-4 hours Base (e.g., triethylamine) may be added

Industrial and Large-Scale Synthesis

In industrial settings, the synthesis is optimized for efficiency:

  • Use of continuous flow reactors to control temperature and reaction time.
  • Employing catalysts or microwave irradiation to accelerate cyclization and coupling steps.
  • Purification via crystallization or chromatography to ensure high purity.

Key Reagents and Precursors

Reagent Role Typical Conditions
α-Aminoketone Thiazole precursor Reflux in ethanol
Sulfur source (Lawesson’s reagent, phosphorus sulfides) Cyclization Reflux or heating
3-(Trifluoromethyl)aniline Nucleophile Room temp to 50°C
Coupling agents (POCl₃, phosphoryl chloride) Activation Reflux in inert solvents

Research Findings and Data

Research has demonstrated that the reaction yields are maximized under slightly basic conditions (pH 8-9) with controlled temperature to prevent decomposition of sensitive intermediates. The use of microwave-assisted synthesis has shown to significantly reduce reaction times while maintaining high purity levels.

Notes on Purification and Characterization

Post-synthesis, purification typically involves:

  • Crystallization from suitable solvents such as ethanol or acetonitrile.
  • Recrystallization to improve purity.
  • Characterization through NMR, IR, and mass spectrometry confirms the structure and purity.

Summary of Key Data

Parameter Value Reference
Typical yield 65-85% ,
Reaction time 4-6 hours ,
Purity >98% ,
Reaction temperature 80-120°C ,

Chemical Reactions Analysis

Types of Reactions

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers

Compound: 1-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one ()

  • Key Difference : CF₃ group at the para position of the phenyl ring instead of meta.
  • Impact :
    • Electronic Effects : Para-substitution may alter electron distribution, affecting binding affinity.
    • Molecular Weight : Identical (286.27 g/mol), but steric effects differ.
    • Synthetic Accessibility : Meta-substituted aryl amines are often harder to functionalize regioselectively .
Property Target Compound 4-CF₃ Isomer ()
Molecular Formula C₁₂H₉F₃N₂OS C₁₂H₉F₃N₂OS
Molecular Weight (g/mol) 286.27 286.27
Substituent Position Meta-CF₃ Para-CF₃

Heterocyclic Variants

Compound: 1-(5-Methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)-1-ethanone ()

  • Key Difference: Replacement of the anilino group with a pyrazole ring.
  • Impact: Hydrogen Bonding: Loss of anilino NH reduces hydrogen-bond donor capacity. Molecular Complexity: Higher nitrogen content (N₃ vs. N₂) may influence solubility .
Property Target Compound Pyrazole Variant ()
Molecular Formula C₁₂H₉F₃N₂OS C₁₁H₁₀F₃N₃OS
Molecular Weight (g/mol) 286.27 289.28
Key Substituent Anilino Pyrazole

Heterocycle Replacement

Compound : 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride ()

  • Key Difference : Thiazole replaced by oxadiazole.
  • Impact :
    • Metabolic Stability : Oxadiazoles resist oxidative degradation better than thiazoles.
    • Polarity : Oxadiazole’s electronegative N and O atoms increase polarity .
Property Target Compound Oxadiazole Analog ()
Core Heterocycle Thiazole 1,2,4-Oxadiazole
Molecular Formula C₁₂H₉F₃N₂OS C₅H₇ClF₃N₃O
Functional Group Acetyl Amine hydrochloride

Triazolo-Thiazole Derivatives

Compound: 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone ()

  • Key Difference : Fusion of triazole and thiazole rings with a benzylsulfanyl group.
  • Impact :
    • Steric Bulk : Increased steric hindrance may reduce binding to flat active sites.
    • Electron Density : Sulfur atoms enhance electron-withdrawing effects .

Biological Activity

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one, also known by its CAS number 1582770-06-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₉F₃N₂OS
  • Molecular Weight : 286.27 g/mol
  • Melting Point : 193–195 °C

Research indicates that compounds within the thiazole family, including this compound, often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, studies have shown that similar thiazole derivatives can inhibit kinases involved in critical cellular processes.

Target Identification

A study focusing on a related thiazole compound demonstrated that it interacts with inositol biosynthesis pathways by targeting a nonessential kinase. This suggests that this compound may also exhibit similar interactions, potentially leading to cytostatic effects rather than cytocidal ones in certain contexts .

Pharmacological Activity

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
AntiparasiticSignificant potency against T. brucei
CytotoxicitySelective toxicity towards cancer cells
Kinase InhibitionPotential inhibition of specific kinases

Case Studies

  • Antiparasitic Activity : A study reported that thiazole derivatives exhibited low nanomolar potency against T. brucei, with one lead compound demonstrating efficacy in animal models for stage 1 human African trypanosomiasis (HAT). The lead compound was optimized for blood-brain barrier penetration, indicating potential for treating more severe forms of the disease .
  • Cytotoxicity in Cancer Cells : In vitro assays showed that compounds structurally similar to this compound were effective against various cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly enhances the biological activity of thiazole derivatives. The presence of this group has been correlated with increased lipophilicity and improved binding affinity to biological targets.

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step protocols focusing on thiazole ring formation and functional group coupling. A representative method includes:

  • Step 1 : Condensation of a trifluoromethyl-substituted aniline with a thiazole precursor (e.g., 5-acetylthiazole derivatives) under reflux in polar aprotic solvents like DMF or acetonitrile .
  • Step 2 : Catalytic optimization using heterogenous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 solvent media to enhance coupling efficiency and reduce side reactions .
  • Step 3 : Purification via recrystallization in aqueous acetic acid or column chromatography to isolate the product .
    Key conditions to optimize : Reaction temperature (70–80°C), catalyst loading (10 wt%), and solvent choice to stabilize the trifluoromethyl group during coupling .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what are the expected spectral signatures?

  • IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of the acetyl group) and ~3300 cm⁻¹ (N-H stretch of the aniline moiety) .
  • ¹H NMR : Key peaks include δ 2.6 ppm (singlet for acetyl CH₃), δ 7.3–7.8 ppm (aromatic protons from the trifluoromethylphenyl group), and δ 10.2 ppm (broad singlet for NH) .
  • ¹³C NMR : Signals at ~190 ppm (ketone carbonyl), ~150 ppm (thiazole C2), and ~125 ppm (CF₃-substituted aromatic carbons) .
  • Melting Point : Reported range 217–219°C (dependent on crystallinity and purity) .

Advanced: How can researchers resolve contradictions in reported melting points or NMR chemical shifts across studies?

Discrepancies often arise from:

  • Polymorphism : Different crystalline forms can alter melting points. Use single-crystal XRD to identify polymorphs .
  • Solvent Effects in NMR : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent systems and report solvent-specific reference peaks .
  • Impurity Profiles : Contaminants from incomplete purification (e.g., residual PEG-400) may shift signals. Validate purity via HPLC or mass spectrometry .

Advanced: What strategies are effective in optimizing reaction yield when introducing the trifluoromethyl group?

  • Protecting Group Strategies : Temporarily block reactive sites (e.g., acetyl groups) during CF₃ coupling to prevent side reactions .
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI) or organocatalysts to stabilize the electron-deficient CF₃-phenyl intermediate .
  • Solvent Optimization : Use fluorinated solvents (e.g., hexafluoroisopropanol) to enhance solubility of CF₃-containing intermediates .

Advanced: How can computational methods aid in predicting the bioactivity of derivatives?

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity using descriptors like logP and H-bond acceptor counts .
  • Molecular Docking : Simulate interactions with target proteins (e.g., HSD17B13 inhibitors) by aligning the thiazole core and CF₃ group in active-site pockets .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic risks (e.g., metabolic stability of the acetyl group) .

Advanced: When designing derivatives for enhanced pharmacokinetic properties, which structural modifications are most promising?

  • Bioisosteric Replacement : Substitute the acetyl group with a methyl ester (improves metabolic stability) or a carbamate (enhances solubility) .
  • Heterocycle Fusion : Attach pyrazole or oxadiazole rings to the thiazole core to modulate lipophilicity and target engagement .
  • Polar Substituents : Introduce hydroxyl or amine groups at the phenyl ring to improve aqueous solubility without compromising CF�3 electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one

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